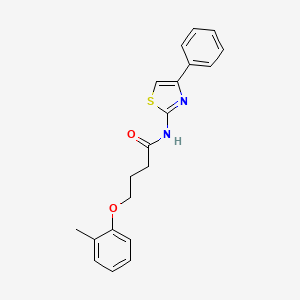
Propyl 4-(3,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-(3,4-diclorofenil)-7-(3,4-dimetoxi-fenil)-2-metil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de propilo es un complejo compuesto orgánico con aplicaciones potenciales en diversos campos, como la química medicinal, la farmacología y la ciencia de los materiales. Este compuesto se caracteriza por su estructura única, que incluye múltiples anillos aromáticos, grupos metoxi y un esqueleto de quinolina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-(3,4-diclorofenil)-7-(3,4-dimetoxi-fenil)-2-metil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de propilo típicamente implica reacciones orgánicas de múltiples pasos. Un método común es la síntesis de Hantzsch, que implica la condensación de un aldehído, un éster β-ceto y un acetato de amonio en presencia de un disolvente adecuado como el etanol. La reacción generalmente se lleva a cabo bajo condiciones de reflujo para asegurar la conversión completa de los reactivos.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores de flujo continuo para mejorar la eficiencia y el rendimiento de la síntesis. El uso de catalizadores y condiciones de reacción optimizadas, como la temperatura y la presión, pueden mejorar aún más la escalabilidad del proceso.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-(3,4-diclorofenil)-7-(3,4-dimetoxi-fenil)-2-metil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de propilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación del compuesto, lo que podría modificar su actividad biológica.
Sustitución: Los átomos de halógeno en el compuesto se pueden sustituir por otros grupos para crear derivados con diferentes propiedades.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: A menudo se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH₄) o el borohidruro de sodio (NaBH₄).
Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como el metóxido de sodio (NaOCH₃) o el tert-butóxido de potasio (KOtBu).
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación podría producir derivados de quinolina con grupos carbonilo adicionales, mientras que la reducción podría producir análogos más saturados.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y el desarrollo de nuevos materiales.
Biología
En la investigación biológica, los derivados de este compuesto se estudian por su potencial como inhibidores enzimáticos o como ligandos para estudios de unión a receptores. La presencia de múltiples grupos funcionales lo convierte en una herramienta versátil para sondear sistemas biológicos.
Medicina
Medicinalmente, este compuesto y sus derivados se investigan por sus potenciales propiedades terapéuticas. Pueden exhibir actividad contra diversas enfermedades, incluido el cáncer y las enfermedades infecciosas, debido a su capacidad para interactuar con objetivos biológicos.
Industria
En el sector industrial, este compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como una mayor estabilidad térmica o características electrónicas únicas.
Mecanismo De Acción
El mecanismo por el cual el 4-(3,4-diclorofenil)-7-(3,4-dimetoxi-fenil)-2-metil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de propilo ejerce sus efectos depende en gran medida de su interacción con los objetivos moleculares. Estas interacciones pueden implicar la unión a enzimas, receptores u otras proteínas, lo que lleva a la modulación de su actividad. Las vías involucradas pueden incluir la inhibición de la actividad enzimática, la alteración de las vías de transducción de señales o la interrupción de los procesos celulares.
Comparación Con Compuestos Similares
Compuestos similares
4-(3,4-diclorofenil)-2-metil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de propilo: Carece del grupo 3,4-dimetoxi-fenil, lo que puede resultar en una actividad biológica diferente.
4-(3,4-diclorofenil)-7-(3,4-dimetoxi-fenil)-2-metil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de etilo: Estructura similar pero con un grupo éster de etilo en lugar de un éster de propilo, lo que podría afectar sus propiedades farmacocinéticas.
Unicidad
La singularidad del 4-(3,4-diclorofenil)-7-(3,4-dimetoxi-fenil)-2-metil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de propilo radica en su combinación específica de grupos funcionales y características estructurales. Esta combinación permite una amplia gama de modificaciones químicas e interacciones biológicas, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C28H29Cl2NO5 |
|---|---|
Peso molecular |
530.4 g/mol |
Nombre IUPAC |
propyl 4-(3,4-dichlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C28H29Cl2NO5/c1-5-10-36-28(33)25-15(2)31-21-12-18(16-7-9-23(34-3)24(14-16)35-4)13-22(32)27(21)26(25)17-6-8-19(29)20(30)11-17/h6-9,11,14,18,26,31H,5,10,12-13H2,1-4H3 |
Clave InChI |
VNYHQUVGWFGFMS-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)Cl)Cl)C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(hexylsulfanyl)-2,3-dimethyl-5-phenylthieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B11636425.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636432.png)
![4-(4-fluorobenzoyl)-3-hydroxy-5-(4-methylphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11636439.png)
![1,4-Bis[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B11636449.png)
![(2Z)-2-(Phenylformamido)-3-(pyridin-3-YL)-N-[(pyridin-3-YL)methyl]prop-2-enamide](/img/structure/B11636453.png)

![14-ethylsulfanyl-13-(4-methoxyphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11636482.png)
![(6Z)-5-imino-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylidene}-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636485.png)
![2-{(5Z)-6-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B11636496.png)
![Ethyl 4-{[4-(methoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11636499.png)



